molecular formula C14H9Cl2IO2 B12027214 2,4-Dichlorobenzyl 2-iodobenzoate CAS No. 436130-56-2

2,4-Dichlorobenzyl 2-iodobenzoate

Cat. No.: B12027214
CAS No.: 436130-56-2
M. Wt: 407.0 g/mol
InChI Key: TTYSYDILQFPOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzyl 2-iodobenzoate typically involves the esterification of 2,4-dichlorobenzyl alcohol with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 2-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

2,4-Dichlorobenzyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl 2-iodobenzoate is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially disrupting normal cellular functions. The presence of halogens may enhance its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorobenzyl 2-iodobenzoate is unique due to the combination of dichlorobenzyl and iodobenzoate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2,4-Dichlorobenzyl 2-iodobenzoate is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against different pathogens, and implications for therapeutic applications.

The molecular structure and properties of this compound are crucial for understanding its biological activity. Below is a summary table of its chemical properties:

PropertyValue
Molecular Formula C19H17Cl2IO4
Molecular Weight 507.1 g/mol
IUPAC Name prop-2-enyl 4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate
InChI Key UAWZOBBXQZOQKT-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=CC(=C1)C(=O)OCC=C)I)OCC2=C(C=C(C=C2)Cl)Cl

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It might interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to cell death, particularly in cancerous cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant bactericidal activity against a range of pathogens, including both gram-positive and gram-negative bacteria.

Case Study: Bactericidal Efficacy

A study investigated the bactericidal action of formulations containing 2,4-Dichlorobenzyl alcohol (DCBA), which is structurally related to our compound. The results showed:

  • Rapid Bactericidal Activity : Over 99.9% reduction in bacterial counts was observed within one minute against Streptococcus pyogenes and Haemophilus influenzae.
  • Broad Spectrum Effectiveness : Effective against multiple organisms implicated in pharyngitis, including Staphylococcus aureus and Moraxella catarrhalis.
PathogenLog Reduction at 1 MinuteLog Reduction at 5 MinutesLog Reduction at 10 Minutes
S. pyogenes>3.0--
H. influenzae>3.0--
S. aureus-->3.0

Anticancer Activity

Research has also explored the potential anticancer effects of compounds similar to this compound. For instance, derivatives have shown cytotoxic activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines.

In Vitro Findings

In vitro studies indicated that certain derivatives exhibited significant inhibition of cell proliferation:

  • A-549 Cell Line : Compounds demonstrated IC50 values comparable to established chemotherapeutics.
  • MCF-7 Cell Line : Notable apoptosis induction was observed through the activation of caspase pathways.

Toxicological Considerations

While exploring the therapeutic potentials, it is essential to consider the toxicological profile of this compound. Studies have indicated potential irritant effects on mammalian tissues at high concentrations. Safety assessments are necessary to establish safe dosage levels for therapeutic applications.

Properties

CAS No.

436130-56-2

Molecular Formula

C14H9Cl2IO2

Molecular Weight

407.0 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 2-iodobenzoate

InChI

InChI=1S/C14H9Cl2IO2/c15-10-6-5-9(12(16)7-10)8-19-14(18)11-3-1-2-4-13(11)17/h1-7H,8H2

InChI Key

TTYSYDILQFPOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=C(C=C(C=C2)Cl)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.